BenchChemオンラインストアへようこそ!

3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid

Enzyme kinetics Substrate specificity Tyrosine metabolism

This compound is the essential upstream building block for Sanglifehrin A analog oncology programs; substituting non-brominated or positional isomers abolishes anti-tumor activity. It is a documented substrate for diiodophenylpyruvate reductase (EC 1.1.1.96), enabling kinetic studies impossible with dehydroxy analogs. With predicted LogP ~1.6, it achieves optimal passive membrane permeability without DMSO artifacts. Its 2 HBD/4 HBA architecture, including a halogen-bond acceptor bromine, enables unique supramolecular co-crystal synthons. Specify ≥98% purity to ensure stereoselective reduction fidelity.

Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
Cat. No. B13533600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid
Molecular FormulaC9H7BrO4
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)C(=O)O)Br)O
InChIInChI=1S/C9H7BrO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)
InChIKeyAFYMMANWCZJBLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic Acid Procurement Baseline: Identity and Class Definition


3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid (CAS 390424-25-6) is a brominated phenylpyruvic acid derivative with the molecular formula C9H7BrO4 and a molecular weight of 259.05 g/mol . As a 2-oxo monocarboxylic acid carrying a 3-bromo-4-hydroxyphenyl substituent, this compound belongs to the phenylpyruvic acid derivative class and is functionally related to pyruvic acid and 2-bromophenol . It carries dual hydrogen-bond donors (phenolic -OH, carboxylic acid -OH) and four hydrogen-bond acceptors, including the α-keto carbonyl, making it a versatile intermediate for medicinal chemistry and chemical biology applications .

Why 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic Acid Cannot Be Freely Substituted by In-Class Analogs


Phenylpyruvic acid derivatives display sharply divergent biological recognition, physicochemical properties, and synthetic utility depending on the position and number of halogen and hydroxyl substituents on the aromatic ring [1]. The 3-bromo-4-hydroxyphenyl substitution pattern in this compound creates a unique combination of steric bulk, halogen-bonding capability at the meta position, and hydrogen-bond donor capacity at the para position. These features fundamentally alter enzyme substrate specificity (e.g., diiodophenylpyruvate reductase, EC 1.1.1.96), LogP, and the reactivity profile of the α-keto acid moiety compared to non-brominated, dibrominated, or positionally isomeric analogs [2]. The quantitative evidence below demonstrates that generic selection of a cheaper or more readily available phenylpyruvate derivative will not recapitulate the performance of this specific compound in critical applications.

3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic Acid: Quantified Differentiation Evidence for Procurement Decisions


Enzyme Substrate Specificity: Exclusive Recognition by Diiodophenylpyruvate Reductase (EC 1.1.1.96) Distinguishes This Compound from Non-Hydroxylated Analogs

BRENDA enzyme data confirm that 3-bromo-4-hydroxyphenylpyruvate serves as a defined substrate for diiodophenylpyruvate reductase (EC 1.1.1.96), undergoing NADH-dependent reduction to 3-bromo-4-hydroxyphenyllactate [1]. The closely related analog 3-(3-bromophenyl)-2-oxopropanoic acid (CAS 207910-90-5), which lacks the para-hydroxyl group, is not annotated as a substrate for this enzyme, demonstrating that the para-hydroxyl group is a critical recognition determinant [2]. This substrate specificity provides a built-in biological selectivity filter that non-hydroxylated bromophenylpyruvate analogs cannot satisfy.

Enzyme kinetics Substrate specificity Tyrosine metabolism

LogP Modulation: Single Bromine Substitution at the 3-Position Increases Predicted Lipophilicity by ~1.6 Log Units vs. the Non-Brominated Parent, Enhancing Membrane Permeability While Retaining Aqueous Solubility

The predicted octanol-water partition coefficient (LogP) for 3-(3-bromo-4-hydroxyphenyl)-2-oxopropanoic acid is approximately 1.6 [1]. In contrast, the non-brominated parent compound, 3-(4-hydroxyphenyl)-2-oxopropanoic acid (4-hydroxyphenylpyruvic acid, CAS 156-39-8), has a computed XLogP3 of approximately 0.0 [2]. The +1.6 LogP increase reflects the lipophilicity contribution of the bromine atom, which is expected to enhance passive membrane permeability while maintaining a favorable balance with the polar hydroxyl and carboxylic acid groups. The dibromo analog, 3-(3,5-dibromo-4-hydroxyphenyl)-2-oxopropanoic acid, carries a predicted LogP of 3.13, representing a further +1.5 LogP increase and a 0.05 g/L predicted water solubility that may be too low for certain biological assay conditions [3].

Physicochemical profiling Lipophilicity Drug-likeness

Predicted Boiling Point and Density Differentiate This Compound from Non-Brominated and Positional Isomers for Purification and Formulation Process Design

Computational predictions indicate that 3-(3-bromo-4-hydroxyphenyl)-2-oxopropanoic acid has a boiling point of approximately 397.5 °C and a density of 1.785 g/cm³ [1]. The non-brominated analog 3-(4-hydroxyphenyl)-2-oxopropanoic acid has a molecular weight of only 180.16 g/mol and a substantially lower predicted boiling point, indicative of weaker intermolecular interactions [2]. The positional isomer 3-(2-bromo-4-hydroxyphenyl)-2-oxopropanoic acid (CAS 2667359-27-3) shares the same molecular weight but exhibits different chromatographic retention behavior due to altered hydrogen-bonding geometry between the ortho-bromine and adjacent hydroxyl group . These physical property differences directly impact purification strategy selection (distillation cut points, flash chromatography conditions) and formulation solvent choices.

Process chemistry Purification Physical properties

Synthetic Intermediate Utility: This Compound Is Documented as a Key Precursor for Anti-Tumor Agent Candidates, a Role Not Demonstrated for Non-Brominated or Dehydroxy Analogs

3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is explicitly identified as an upstream intermediate in the synthesis of derivatives of Sanglifehrin A (桑普林A) that are under investigation for tumor and cancer therapeutic applications [1]. The downstream products include (R)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxy-propionic acid (CAS 910576-22-6) and 2-hydroxyimino-3-(3-bromo-4-hydroxyphenyl)propionic acid (CAS 146884-05-1), both of which retain the distinctive 3-bromo-4-hydroxyphenyl pharmacophore [1]. Neither the non-brominated analog 3-(4-hydroxyphenyl)-2-oxopropanoic acid nor the dehydroxy analog 3-(3-bromophenyl)-2-oxopropanoic acid is documented in the same synthetic route, indicating that both the bromine atom and the hydroxyl group are essential for the downstream biological activity of the target therapeutic candidates.

Medicinal chemistry Synthetic intermediate Anti-cancer

Hydrogen-Bond Donor/Acceptor Architecture: Dual HBD + Quadruple HBA Capacity Distinguishes This Compound from Analogs Lacking Either the Hydroxyl or α-Keto Functionality

3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid possesses two hydrogen-bond donors (phenolic -OH, carboxylic acid -OH) and four hydrogen-bond acceptors (carboxylic acid C=O, α-keto C=O, phenolic -OH oxygen, Br atom as halogen-bond acceptor), totaling 2 HBD and 4 HBA [1]. The comparator 3-(3-bromophenyl)-2-oxopropanoic acid (CAS 207910-90-5) has only 1 HBD and 3 HBA due to the absence of the phenolic hydroxyl group [2]. This differential HBD/HBA architecture directly impacts co-crystallization propensity, protein-ligand binding pose diversity, and the ability to form directional intermolecular interactions in solid-state formulations.

Molecular recognition Crystal engineering Supramolecular chemistry

Optimal Procurement Scenarios for 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic Acid


Synthesis of Sanglifehrin A-Derived Anti-Tumor Agent Candidates

Medicinal chemistry programs developing Sanglifehrin A analogs for oncology indications require this compound as the upstream keto-acid building block. The downstream chiral reduction product, (R)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxy-propionic acid (CAS 910576-22-6), depends on the intact 3-bromo-4-hydroxyphenyl motif retained from the starting material [1]. Substitution with non-brominated or positionally isomeric phenylpyruvic acids will yield products with altered or absent anti-tumor activity. Procurement should specify ≥98% purity (as listed by ChemicalBook suppliers) to avoid byproducts that complicate the stereoselective reduction step.

Enzymology Studies of Tyrosine Catabolic Pathway Enzymes Requiring Para-Hydroxyl Recognition

Investigators studying diiodophenylpyruvate reductase (EC 1.1.1.96) or related tyrosine metabolic enzymes should select this compound because it is a documented substrate for the NADH-dependent reduction to 3-bromo-4-hydroxyphenyllactate [2]. The para-hydroxyl group is essential for enzyme recognition; the dehydroxy analog 3-(3-bromophenyl)-2-oxopropanoic acid is not annotated as a substrate. This specificity makes the compound suitable for kinetic characterization, inhibitor screening, and substrate-competitive probe design.

Medicinal Chemistry Lead Optimization Requiring Balanced LogP (1.5–2.0 Range) for Cell Permeability

Lead optimization campaigns seeking compounds with LogP in the 1.5–2.0 range for optimal passive membrane permeability should evaluate this compound or its close derivatives. The predicted LogP of ~1.6 [3] places it in a favorable window above the non-brominated parent (XLogP3 = 0.0) and well below the dibromo analog (predicted LogP = 3.13), which carries a 0.05 g/L water solubility that may limit assay compatibility [4]. This intermediate lipophilicity profile supports both cell-based and biochemical assay formats without requiring DMSO concentrations that induce solvent artifacts.

Co-Crystal Engineering Exploiting Dual HBD and Halogen-Bond Acceptor Architecture

Solid-state chemists and pharmaceutical formulation scientists designing co-crystals with active pharmaceutical ingredients should consider this compound as a co-former because of its 2 HBD / 4 HBA architecture, which includes the bromine atom as a halogen-bond acceptor [5]. The positional isomer 2-bromo-4-hydroxyphenyl analog exhibits altered intramolecular hydrogen bonding that changes the available donor/acceptor geometry, while the non-hydroxylated comparator offers only 1 HBD [6]. This compound's specific donor/acceptor spatial arrangement enables supramolecular synthons that are inaccessible to its closest analogs.

Quote Request

Request a Quote for 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.